1,N6-ethenodeoxyadenosine (εdA) is a DNA adduct, a form of DNA damage where a chemical group becomes covalently attached to DNA. It is specifically an exocyclic adduct, meaning the added group is external to the DNA base structure. εdA forms primarily through the reaction of DNA with lipid peroxidation products, particularly trans-4-hydroxy-2-nonenal [, , ].
εdA is highly relevant to human health as it is mutagenic, meaning it can cause mutations in DNA [, , ]. These mutations can disrupt cellular function and potentially lead to cancer [, , , ].
1,N6-Ethenodeoxyadenosine is classified as a DNA adduct and is categorized under the group of etheno derivatives. It is formed when nucleophilic sites in DNA react with electrophilic aldehydes, particularly those generated during lipid peroxidation, such as acrolein and malonaldehyde. This compound is recognized for its ability to disrupt standard Watson-Crick base pairing during DNA replication, leading to potential miscoding events and mutations .
The synthesis of 1,N6-ethenodeoxyadenosine can be achieved through several methods:
The molecular structure of 1,N6-ethenodeoxyadenosine features a unique etheno bridge that connects the N1 and N6 positions of the adenine base. This modification alters the typical hydrogen bonding patterns seen in unmodified adenine:
1,N6-Ethenodeoxyadenosine participates in various chemical reactions that influence DNA replication:
The mechanism by which 1,N6-ethenodeoxyadenosine influences DNA synthesis involves several steps:
The physical and chemical properties of 1,N6-ethenodeoxyadenosine include:
These properties play a critical role in its interaction with DNA and its subsequent effects on replication fidelity.
Ethenodeoxyadenosine has several important scientific applications:
1,N⁶-Ethenodeoxyadenosine (εdA) is an exocyclic DNA adduct characterized by an additional five-membered etheno ring bridging the N1 and N6 positions of the adenine base. This structural rearrangement creates a fluorescent, highly distorted base with significant mutagenic potential. Its molecular formula is C₁₂H₁₃N₅O₃, with a molecular weight of 275.26 g/mol and the IUPAC name 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3H-imidazo[2,1-i]purine [1] [4] [8]. The adduct arises from the reaction of 2'-deoxyadenosine with bifunctional alkylating agents, such as epoxides or aldehydes derived from lipid peroxidation (LPO). The etheno ring disrupts normal Watson-Crick base pairing due to steric hindrance and altered hydrogen-bonding capacity, which underpins its mutagenic behavior [9].
Key chemical properties include:
Table 1: Physicochemical Properties of εdA
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁N₅O₃ |
Molecular Weight | 275.26 g/mol |
Melting Point | 69–74°C |
Water Solubility | 7.14 mg/mL (25.94 mM) |
pKa (Predicted) | 13.84 ± 0.60 |
Stability | Hygroscopic, light-sensitive |
εdA was first identified in the 1970s as a product of in vitro reactions between DNA and the vinyl chloride metabolite chloroacetaldehyde (or its precursor chloroethylene oxide) [2] [9]. This discovery emerged from investigations into the mutagenicity of vinyl chloride, an industrial carcinogen linked to hepatic angiosarcoma in exposed workers. By the mid-1990s, εdA was detected in tissues of untreated rodents and humans, challenging the notion that it was solely an environmental toxin. This finding pointed to endogenous formation pathways, primarily through reactions of DNA with LPO products like trans-4-hydroxy-2-nonenal (4-HNE) [3] [9]. The endogenous origin was further solidified when elevated εdA levels were observed in diseases with oxidative stress phenotypes, such as hereditary hemochromatosis and Wilson’s disease, where iron or copper accumulation accelerates LPO [7] [9]. Advances in analytical techniques—particularly immunoaffinity/³²P-postlabeling (IPPA) and HPLC-mass spectrometry—enabled ultrasensitive detection of εdA in the 1990s, revealing background adduct levels in human tissues (0.1–3 adducts/10⁸ nucleotides) [9]. This era marked a paradigm shift, positioning εdA as a biomarker of oxidative stress-driven DNA damage.
Table 2: Key Historical Milestones in εdA Research
Year | Discovery | Significance |
---|---|---|
1971 | Synthesis via chloroacetaldehyde-adenine reaction | First chemical characterization of etheno adducts |
1975 | Detection in vinyl chloride-exposed systems | Linked industrial toxins to DNA damage |
1994 | Background εdA in unexposed humans | Revealed endogenous formation pathways |
1996 | εdA mutagenicity in mammalian cells | Established role in cancer initiation |
2000 | Correlation with LPO in mouse tumors | Demonstrated role in multistage carcinogenesis |
εdA is a potent promutagenic lesion due to its ability to induce miscoding during DNA replication. In E. coli, εdA primarily pairs with thymine (non-mutagenic), but in mammalian cells (e.g., COS7 kidney cells), it causes targeted mutations at frequencies up to 70%, predominantly yielding εdA→dG (63%) and εdA→dT (6%) substitutions [2]. This disparity arises from differences in translesion synthesis (TLS) polymerases: Human DNA polymerase η (pol η) preferentially incorporates purines (dATP or dGTP) opposite εdA, leading to A→G transitions or A→T transversions. Structural studies reveal that εdA adopts a syn conformation when pairing with dTTP, forming two hydrogen bonds, but remains in anti conformation during erroneous dATP/dGTP insertion, causing template base slippage and −1 frameshifts [5].
Endogenously, εdA accumulates in settings of oxidative stress and inflammation:
These mutations propagate genomic instability, positioning εdA as a critical nexus between oxidative stress, chronic inflammation, and cancer.
Table 3: Mutation Spectra of εdA in Biological Systems
Biological System | Dominant Mutations | Mutation Frequency |
---|---|---|
Simian (COS7) kidney cells | εdA → dG (A→G transition) | 63% |
εdA → dT (A→T transversion) | 6% | |
Human DNA polymerase η | Purine insertion (dATP/dGTP) | 90% of incorporations |
−1 Frameshifts | Major side product | |
Mouse skin carcinogenesis | A→T in c-Ha-ras codon 61 | Hallmark mutation |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0